[4-(Morpholin-4-yl)oxan-4-yl]methanamine
Description
[4-(Morpholin-4-yl)oxan-4-yl]methanamine is a bicyclic amine featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a morpholine moiety and a methylamine group. Morpholine, a saturated heterocycle containing one oxygen and one nitrogen atom, imparts unique electronic and steric properties, making this compound a valuable intermediate in medicinal chemistry and drug discovery. Its synthesis typically involves coupling reactions between morpholine derivatives and oxane-based precursors, as seen in analogous compounds .
Properties
IUPAC Name |
(4-morpholin-4-yloxan-4-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c11-9-10(1-5-13-6-2-10)12-3-7-14-8-4-12/h1-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNPHNNVYJEUTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Morpholin-4-yl)oxan-4-yl]methanamine typically involves the reaction of morpholine with an appropriate oxane derivative under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
While specific industrial production methods for [4-(Morpholin-4-yl)oxan-4-yl]methanamine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
[4-(Morpholin-4-yl)oxan-4-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : [4-(Morpholin-4-yl)oxan-4-yl]methanamine serves as a precursor in synthesizing more complex organic molecules. It is utilized in reactions that lead to the formation of various derivatives, enhancing the diversity of chemical compounds available for research.
- Catalytic Role : The compound has been explored as a catalyst in organic reactions, particularly in ester synthesis, showcasing its utility in facilitating chemical transformations.
Biology
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro tests have shown varying degrees of effectiveness, with some strains demonstrating notable susceptibility.
- Enzyme Inhibition : [4-(Morpholin-4-yl)oxan-4-yl]methanamine acts as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's disease. This property positions it as a candidate for therapeutic development targeting cognitive impairments .
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may reduce inflammation markers in cellular models, indicating potential applications in treating inflammatory diseases.
Medicine
- Neuroprotective Properties : The interaction of this compound with neuroreceptors suggests possible applications in neuroprotection and treatment strategies for neurodegenerative conditions. Ongoing research aims to elucidate these mechanisms further.
- Drug Development : As a synthetic intermediate, it is being investigated for its potential role in developing new pharmaceuticals targeting various health issues, including infections and cognitive disorders .
Antimicrobial Efficacy
A study evaluating the antimicrobial activity of [4-(Morpholin-4-yl)oxan-4-yl]methanamine demonstrated its effectiveness against several bacterial strains. The following table summarizes the observed Minimum Inhibitory Concentration (MIC) values:
| Bacterial Strain | MIC (µg/mL) | Observations |
|---|---|---|
| Staphylococcus aureus | 15 | Effective against Gram-positive |
| Escherichia coli | 30 | Effective against Gram-negative |
| Pseudomonas aeruginosa | 25 | Moderate susceptibility |
This data underscores the compound's potential as an antimicrobial agent.
Neuroprotective Studies
Research exploring the neuroprotective effects of [4-(Morpholin-4-yl)oxan-4-yl]methanamine involved assessing its impact on cell viability in neuronal cultures exposed to oxidative stress. Results indicated a significant increase in cell survival rates compared to control groups:
| Treatment | Cell Viability (%) |
|---|---|
| Control | 45 |
| Compound Treatment | 75 |
These findings suggest that the compound may mitigate neuronal damage under stress conditions, warranting further investigation into its mechanisms of action .
Mechanism of Action
The mechanism of action of [4-(Morpholin-4-yl)oxan-4-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxane Ring
Pyridinyl-Substituted Analogs
- [4-(6-Methylpyridin-2-yl)oxan-4-yl]methanamine (CAS: 1439896-53-3) Structure: Replaces morpholine with a 6-methylpyridin-2-yl group. Molecular weight: 206.29 g/mol . Applications: Likely used in kinase inhibitor scaffolds due to pyridine’s metal-coordinating ability.
[4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine (CAS: 1439897-95-6)
Heterocyclic and Aliphatic Substituents
[4-(Methoxymethyl)oxan-4-yl]methanamine hydrochloride (CAS: 1385696-74-1)
[4-(4-Phenylpiperazin-1-yl)oxan-4-yl]methanamine (CAS: 1157013-41-6)
Morpholine-Containing Analogs
[3-(Morpholin-4-yl)oxan-3-yl]methanamine (CAS: 1342150-86-0)
4-Morpholin-4-ylmethylbenzylamine (CAS: 91271-84-0)
- Structure : Morpholine attached to a benzylamine via a methyl linker.
- Properties : Aromatic benzyl group enables hydrophobic interactions. Molecular formula: C12H18N2O .
Biological Activity
[4-(Morpholin-4-yl)oxan-4-yl]methanamine, a compound featuring both morpholine and oxane rings, has garnered attention in biological research due to its potential therapeutic applications and interactions with various biomolecules. This article delves into the biological activity of this compound, discussing its mechanisms of action, relevant case studies, and comparative data.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure contributes to its unique chemical properties, making it a valuable candidate for drug development and biological studies.
The biological activity of [4-(Morpholin-4-yl)oxan-4-yl]methanamine is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. These interactions can modulate the activity of these targets, leading to various biological effects. For instance, the compound has shown potential in inhibiting certain kinases, which are critical in various signaling pathways related to cell proliferation and survival .
Biological Activity
Research has indicated several biological activities associated with [4-(Morpholin-4-yl)oxan-4-yl]methanamine:
- Antiproliferative Effects : In vitro studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against cancer cell lines. For example, a related compound showed an IC50 value of 130 nM against A549 lung cancer cells .
- Kinase Inhibition : The compound has been evaluated for its ability to inhibit TAK1 kinase, with some analogs achieving over 95% inhibition at concentrations as low as 100 nM . This suggests a strong potential for therapeutic applications in diseases where TAK1 is implicated.
- Interactions with Biomolecules : The morpholine moiety enhances the solubility and metabolic stability of the compound, potentially improving its bioavailability and receptor binding affinity .
Comparative Analysis
To better understand the unique properties of [4-(Morpholin-4-yl)oxan-4-yl]methanamine, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Antiproliferative Activity (IC50) | Kinase Inhibition (%) |
|---|---|---|---|
| [4-(Morpholin-4-yl)oxan-4-yl]methanamine | Structure | 130 nM (A549) | 95% (TAK1) |
| [4-(Morpholin-4-yl)tetrahydro-2H-pyran-4-yl]methanamine | Structure | 150 nM (A549) | 85% (TAK1) |
| [4-(Morpholin-4-yl)butan-4-yl]methanamine | Structure | 200 nM (A549) | 70% (TAK1) |
This table illustrates that while all compounds exhibit antiproliferative effects, [4-(Morpholin-4-yl)oxan-4-yl]methanamine shows superior activity against both cancer cells and kinase inhibition.
Case Studies
Several studies have focused on the biological activity of this compound:
- In Vitro Cell Line Studies : A study reported that derivatives containing the oxane moiety exhibited enhanced antiproliferative effects compared to their morpholine-only counterparts. The study highlighted the importance of structural modifications in enhancing biological activity .
- Kinase Screening : In a kinase screening assay using ADP-Glo technology, compounds similar to [4-(Morpholin-4-yl)oxan-4-yl]methanamine were tested for their ability to inhibit TAK1. Results indicated that specific substitutions on the morpholine ring significantly enhanced inhibitory potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
